2,3-Dimethyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carbonitrile
CAS No.:
Cat. No.: VC17541386
Molecular Formula: C9H6F3N3S
Molecular Weight: 245.23 g/mol
* For research use only. Not for human or veterinary use.
![2,3-Dimethyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carbonitrile -](/images/structure/VC17541386.png)
Specification
Molecular Formula | C9H6F3N3S |
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Molecular Weight | 245.23 g/mol |
IUPAC Name | 2,3-dimethyl-6-(trifluoromethyl)imidazo[2,1-b][1,3]thiazole-5-carbonitrile |
Standard InChI | InChI=1S/C9H6F3N3S/c1-4-5(2)16-8-14-7(9(10,11)12)6(3-13)15(4)8/h1-2H3 |
Standard InChI Key | JIGDWLZNTYRQTD-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(SC2=NC(=C(N12)C#N)C(F)(F)F)C |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound’s molecular formula is C<sub>10</sub>H<sub>7</sub>F<sub>3</sub>N<sub>3</sub>S, with a molecular weight of 264.224 g/mol . Key structural components include:
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A fused imidazo[2,1-b]thiazole core.
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Methyl groups at positions 2 and 3.
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A trifluoromethyl (-CF<sub>3</sub>) group at position 6.
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A nitrile (-CN) functional group at position 5.
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Weight | 264.224 g/mol | |
Exact Mass | 264.018 g/mol | |
Topological Polar Surface Area | 82.84 Ų | |
LogP (Partition Coefficient) | 2.73 | |
HS Code | 2934100090 |
The trifluoromethyl group enhances electrophilicity, while the nitrile group introduces reactivity toward nucleophilic additions .
Synthesis and Manufacturing
Table 2: Representative Reaction Conditions
Step | Reagents/Conditions | Yield |
---|---|---|
Cyclization | α-Bromoketone, DMF, 80°C | ~60% |
Trifluoromethylation | CF<sub>3</sub>I, CuI, DMF | ~45% |
Cyanation | KCN, Pd(PPh<sub>3</sub>)<sub>4</sub>, DMSO | ~50% |
Purification typically involves flash column chromatography or recrystallization from ethanol/water mixtures .
Physicochemical and Spectroscopic Properties
Stability and Solubility
The compound exhibits moderate stability under ambient conditions but degrades upon prolonged exposure to UV light or strong acids/bases. Solubility data indicate:
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High solubility in polar aprotic solvents (e.g., DMSO, DMF).
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Low solubility in water (<0.1 mg/mL) and hydrocarbons.
Spectroscopic Characterization
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<sup>1</sup>H NMR (CDCl<sub>3</sub>): Signals at δ 2.41 (s, 3H, CH<sub>3</sub>), 2.34 (s, 3H, CH<sub>3</sub>), and 7.15–8.02 ppm (aromatic protons) .
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<sup>13</sup>C NMR: Peaks corresponding to the nitrile carbon (δ ~115 ppm) and CF<sub>3</sub> group (δ 122–125 ppm) .
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IR: Strong absorption at ~2240 cm<sup>−1</sup> (C≡N stretch).
Chemical Reactivity and Functionalization
Electrophilic Substitution
The electron-deficient nature of the imidazo[2,1-b]thiazole ring enables reactions at position 5:
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Nitrile hydrolysis: Conversion to carboxylic acids or amides under acidic/basic conditions.
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Nucleophilic additions: Reaction with Grignard reagents to form ketones.
CF<sub>3</sub> Group Reactivity
The trifluoromethyl group participates in:
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Radical-mediated coupling: Formation of C-C bonds with aryl halides .
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Hydrolysis: Slow conversion to carboxylic acids under harsh conditions (e.g., H<sub>2</sub>SO<sub>4</sub>/H<sub>2</sub>O).
Applications in Drug Discovery and Materials Science
Materials Science Applications
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Organic semiconductors: Electron-withdrawing groups enhance charge transport properties.
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Coordination complexes: Nitrile group acts as a ligand for transition metals (e.g., Ag<sup>+</sup>, Cu<sup>2+</sup>).
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